molecular formula C6H3FIN3 B12312399 1-Azido-4-fluoro-2-iodobenzene

1-Azido-4-fluoro-2-iodobenzene

Cat. No.: B12312399
M. Wt: 263.01 g/mol
InChI Key: KMIKLDUXYIOWNX-UHFFFAOYSA-N
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Description

1-Azido-4-fluoro-2-iodobenzene is an organic compound that belongs to the class of azido-substituted aromatic compounds It is characterized by the presence of an azido group (-N₃), a fluorine atom, and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azido-4-fluoro-2-iodobenzene can be synthesized through a multi-step process. One common method involves the diazotization of 4-fluoroaniline followed by a Sandmeyer reaction to introduce the iodine atom. The azido group can then be introduced using sodium azide under appropriate reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring safety measures due to the potentially hazardous nature of azido compounds.

Chemical Reactions Analysis

Types of Reactions

1-Azido-4-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azido group.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Oxidizing and Reducing Agents: Utilized for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted aromatic compounds, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

1-Azido-4-fluoro-2-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-4-fluoro-2-iodobenzene involves its reactivity due to the presence of the azido group and the halogen atoms. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Azido-4-fluoro-2-iodobenzene is unique due to the presence of both an azido group and two different halogen atoms. This combination of functional groups provides a versatile platform for various chemical transformations and applications in multiple fields of research.

Properties

Molecular Formula

C6H3FIN3

Molecular Weight

263.01 g/mol

IUPAC Name

1-azido-4-fluoro-2-iodobenzene

InChI

InChI=1S/C6H3FIN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H

InChI Key

KMIKLDUXYIOWNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)I)N=[N+]=[N-]

Origin of Product

United States

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